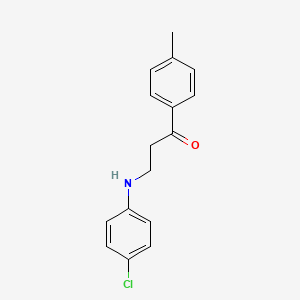

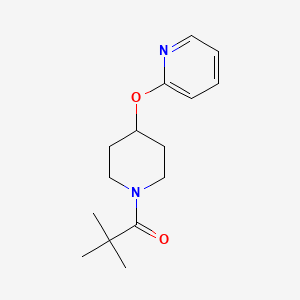

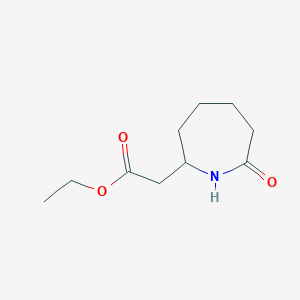

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” is a complex organic compound. It contains functional groups such as carboxamide and benzofuran, which are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of a compound like “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” would likely be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

Again, while specific reactions involving “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” are not available, similar compounds undergo various chemical reactions. For example, the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” would typically be determined using various analytical techniques. These might include determining its melting point, solubility, density, and more .Applications De Recherche Scientifique

Synthesis of β-Lactam Antibiotics

The compound has been utilized in the synthesis of β-lactam antibiotics . The N-(4-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate, yielding N-dearylated 2-azetidinones . This process is crucial for creating N-unsubstituted β-lactams, which are key intermediates in the synthesis of several biologically active antibiotics .

Semi-Synthesis of Anticancer Agents

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide plays a significant role in the semi-synthesis of novel anticancer agents such as Taxol and Taxotere . These compounds are derived from β-lactam intermediates, which are synthesized using the compound as a starting material .

Protective Group Chemistry

In protective group chemistry, the compound is used for the protection of the amide-NH group. This is an area that has received little attention, and the compound provides a method for amide-NH protection, which is a common feature in the preparation of various pharmaceuticals .

Liquid Crystal Research

The compound’s derivatives have been employed in the research of liquid crystals . These materials are crucial for display technologies, and the compound’s structural features make it a candidate for creating new types of liquid crystal materials .

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, particularly in the development of OLEDs, the compound’s derivatives are explored for their potential use. OLEDs are used in a wide range of applications, from television screens to smartphone displays, and the compound’s properties could lead to advancements in this technology .

Dye-Sensitized Solar Cells

The compound has also been introduced as both an auxiliary acceptor and spacer in the study of dye-sensitized solar cells . Its inclusion in the solar cell structure aims to improve the efficiency of these devices, which convert light into electricity .

Mécanisme D'action

The mechanism of action would depend on the specific biological or chemical context in which “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” is used. For instance, phenacetin, a pain-relieving and fever-reducing drug with a similar N-(4-ethoxyphenyl)acetamide group, acts on the sensory tracts of the spinal cord .

Safety and Hazards

Orientations Futures

The future directions for research on a compound like “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, reducing its side effects, or exploring its mechanism of action .

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-3-21-14-10-8-13(9-11-14)19-18(20)17-12(2)15-6-4-5-7-16(15)22-17/h4-11H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKICCOOJDNQBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2925641.png)

![2-[4-(But-2-ynoylamino)piperidin-1-yl]benzamide](/img/structure/B2925642.png)

![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2925643.png)

![7-phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2925653.png)

![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2925655.png)

![8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2925660.png)